Quinolin-6-yl 4-methylbenzoate
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Overview
Description
Quinolin-6-yl 4-methylbenzoate is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a quinoline ring attached to a 4-methylbenzoate group. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-6-yl 4-methylbenzoate typically involves the esterification of quinolin-6-ol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-6-yl 4-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming quinolin-6-yl 4-methylbenzyl alcohol.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinolin-6-yl 4-methylbenzoic acid.
Reduction: Quinolin-6-yl 4-methylbenzyl alcohol.
Substitution: Various quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Quinolin-6-yl 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolin-6-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-6-yl benzoate
- Quinolin-6-yl 4-chlorobenzoate
- Quinolin-6-yl 4-nitrobenzoate
Uniqueness
Quinolin-6-yl 4-methylbenzoate is unique due to the presence of the 4-methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to other similar compounds.
Properties
Molecular Formula |
C17H13NO2 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
quinolin-6-yl 4-methylbenzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-4-6-13(7-5-12)17(19)20-15-8-9-16-14(11-15)3-2-10-18-16/h2-11H,1H3 |
InChI Key |
QSOYEXMYMUNCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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